molecular formula C26H31BrN8O B1683879 CCT137690 CAS No. 1095382-05-0

CCT137690

カタログ番号: B1683879
CAS番号: 1095382-05-0
分子量: 551.5 g/mol
InChIキー: GFLQCBTXTRCREJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CCT 137690 は、細胞分裂に不可欠なオーロラキナーゼの選択的な経口バイオアベイラブルな阻害剤です。オーロラキナーゼは、中心体の成熟、紡錘体の形成、染色体の分離、細胞質分裂など、有糸分裂の重要な段階を調節します。 オーロラAおよびBキナーゼの過剰発現は、さまざまなヒト癌に関連しており、それらを抗有糸分裂薬の新たな標的にしています .

科学的研究の応用

CCT137690 is a pyridine derivative that functions as an Aurora kinase inhibitor, demonstrating antiproliferative activity against a variety of human solid tumor cell lines . It inhibits Aurora A and B kinases with low nanomolar IC50 values in biochemical and cellular assays .

Scientific Research Applications

Antiproliferative Activity: this compound effectively inhibits the growth of human tumor cell lines of different origins, with GI50 (growth inhibition by 50%) values ranging from 0.005 μM to 0.47 μM .

Mechanisms of Action: Continuous exposure to this compound causes multipolar spindle formation, chromosome misalignment, polyploidy, and apoptosis in tumor cells . This is accompanied by p53/p21/BAX induction, thymidine kinase 1 downregulation, and PARP cleavage .

Effects on Neuroblastoma: this compound treatment of MYCN-amplified neuroblastoma cell lines inhibits cell proliferation and decreases MYCN protein expression . In a transgenic mouse model of neuroblastoma that overexpresses MYCN protein, this compound significantly inhibits tumor growth .

Selectivity and Kinase Inhibition: this compound inhibits Aurora A, B, and C kinases with IC50 values of 0.015, 0.025, and 0.019 μmol/L, respectively . It also inhibits FLT3 (IC50 0.0025 μmol/L), FGFR1, and VEGFR above 80% at 1 μmol/L in a panel of 94 kinases .

Effects on Breast Cancer Cell Lines: this compound exhibits anti-proliferative and cytotoxic effects on estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231) human breast cancer cell lines . The IC50 doses of this compound were found to be 4.5 and 7.27 µM for MCF-7 and MDA-MB-231 cell lines, respectively .

Regulation of lncRNA Expression: this compound treatment alters the expression of long non-coding RNAs (lncRNAs) in breast cancer cell lines . For example, in MCF-7 cells, HOXA1AS, HOXA3AS, HOXA11AS, PCAT-14, PRINS, anti-NOS2A, and NCRMS were downregulated, while IGF2AS, CMPD, AKO23948, BC017743, HAR1A, BIC, and DGCR5 were upregulated . In MDA-MB-231 cells, multiple lncRNAs, including UCA1, BC200, and HOXA1AS, were downregulated .

Effects on Oral Cancer Cell Lines: this compound potently inhibits the viability of oral cancer cell lines with GI50 values of 0.81 µM and 0.84 µM in ORL-48 and ORL-115 cells . It inhibits Aurora kinases, causing aberrant mitosis, endoreduplication, and apoptotic cell death .

Combination Therapies: this compound synergizes with gefitinib and pictilisib (GDC-0941) in oral cancer cell lines . Polyethylene glycol-based nanocapsule formulations containing combinations of this compound with gefitinib or pictilisib potently inhibit the growth of oral cancer cell lines in 3D spheroid cultures .

Inhibition of Histone Phosphorylation and Tumor Growth: this compound inhibits histone H3 phosphorylation for Aurora B . In murine SW620 xenografts, this compound decreases tumor growth .

Data Tables

Antiproliferative Activity of this compound in Human Tumor Cell Lines

Cell LineGI50 Value (µM)
(Various)0.005 - 0.47

Note: Specific cell lines and their corresponding GI50 values can be found in the original source .

Regulation of lncRNA Expression in Breast Cancer Cell Lines by this compound

lncRNARegulation in MCF-7Regulation in MDA-MB-231
HOXA1ASDownregulatedDownregulated
NCRMSDownregulatedDownregulated
(Other lncRNAs)Upregulated or DownregulatedUpregulated or Downregulated

Note: A complete list of lncRNAs and their regulation can be found in the original source .

Case Studies

Neuroblastoma Treatment in Transgenic Mice

  • In a transgenic mouse model of neuroblastoma that overexpresses MYCN protein and is predisposed to spontaneous neuroblastoma formation, this compound significantly inhibits tumor growth .

Colorectal Cancer

  • In murine SW620 xenografts, this compound was observed to decrease tumor growth .

Authoritative Insights

  • This compound is a highly selective inhibitor of Aurora kinases A, B, and C .
  • This compound binds to the ATP-binding site of Aurora B and contacts the glycine-rich loop when bound .
  • Inhibition of Aurora kinases by this compound results in the stabilization of p53 and p21 .
  • This compound has potential as an anti-cancer agent for breast cancer treatment .
  • This compound has potent antiproliferative activity in oral cancer cell lines and synergizes with gefitinib and pictilisib .

Cautions

作用機序

CCT 137690 は、ナノモルオーダーの低いIC50値でオーロラAおよびBキナーゼを阻害することにより、その効果を発揮します。この阻害は、重要な有糸分裂過程を混乱させ、細胞周期停止とアポトーシスにつながります。この化合物は、多極紡錘体の形成、染色体の配列の乱れ、多倍体化を引き起こし、最終的に細胞死を引き起こします。 さらに、CCT 137690 は神経芽腫細胞におけるMYCNタンパク質の発現をダウンレギュレートし、細胞増殖をさらに阻害します .

類似の化合物との比較

CCT 137690 は、オーロラキナーゼ阻害剤としての高い選択性と効力でユニークです。類似の化合物には次のものがあります。

CCT 137690 は、オーロラAおよびBキナーゼの両方を二重に阻害するため、癌研究と治療開発のための汎用性の高いツールとなっています。

生化学分析

Biochemical Properties

CCT137690 exhibits IC50 values of 15, 25, and 19 nM for Aurora A, B, and C, respectively . It binds to the ATP-binding site of Aurora B and also contacts the glycine-rich loop when bound . This compound has displayed impressive in vitro antiproliferative effects in a variety of cell lines .

Cellular Effects

This compound efficiently inhibits histone H3 and transforming acidic coiled-coil 3 phosphorylation (Aurora B and Aurora A substrates, respectively) in HCT116 and HeLa cells . Continuous exposure of tumor cells to this compound causes multipolar spindle formation, chromosome misalignment, polyploidy, and apoptosis . This is accompanied by p53/p21/BAX induction, thymidine kinase 1 downregulation, and PARP cleavage .

Molecular Mechanism

This compound binds to the ATP-binding site of Aurora B, inhibiting its activity . This results in the inhibition of Aurora B and Aurora A substrates, histone H3 and transforming acidic coiled-coil 3, respectively . The inhibition of these substrates disrupts the normal process of mitosis, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

Continuous exposure of tumor cells to this compound leads to multipolar spindle formation, chromosome misalignment, polyploidy, and apoptosis . This suggests that the effects of this compound are not transient but persist as long as the compound is present.

Dosage Effects in Animal Models

In a transgenic mouse model of neuroblastoma that overexpresses MYCN protein, this compound significantly inhibits tumor growth . This suggests that the effects of this compound are dose-dependent and can be observed at the organism level.

Metabolic Pathways

Given its role as an Aurora kinase inhibitor, it likely interacts with enzymes and cofactors involved in cell division and growth .

Transport and Distribution

Given its role as an Aurora kinase inhibitor, it likely localizes to areas of the cell involved in mitosis .

Subcellular Localization

Given its role as an Aurora kinase inhibitor, it likely localizes to areas of the cell involved in mitosis .

準備方法

CCT 137690 は、イミダゾ[4,5-b]ピリジン誘導体として合成されます。合成経路には、イミダゾ[4,5-b]ピリジンコアの形成と、目的の置換基を導入するためのその後の官能基化を含む、複数のステップが含まれます。 反応条件は通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います . CCT 137690 の工業生産方法は、広く文書化されていませんが、大規模生産向けに最適化された同様の合成経路に従う可能性があります。

化学反応の分析

CCT 137690 は、主にその官能基を伴うさまざまな化学反応を起こします。一般的な反応には次のものがあります。

科学研究の用途

CCT 137690 は、特に癌研究と細胞生物学の分野で、幅広い科学研究用途を持っています。

類似化合物との比較

CCT 137690 is unique due to its high selectivity and potency as an Aurora kinase inhibitor. Similar compounds include:

CCT 137690 stands out due to its dual inhibition of Aurora A and B kinases, making it a versatile tool for cancer research and therapeutic development.

生物活性

CCT137690 is a selective inhibitor of Aurora kinases, specifically targeting Aurora A, B, and C. This compound has garnered significant attention due to its potent anti-cancer properties, particularly in the context of various malignancies characterized by aberrant Aurora kinase activity. The biological activity of this compound has been extensively studied in vitro and in vivo, showcasing its potential as a therapeutic agent in oncology.

This compound functions primarily by inhibiting the phosphorylation of key substrates involved in mitotic processes. Its mechanism includes:

  • Inhibition of Aurora Kinases : this compound exhibits low nanomolar IC50 values against Aurora A (0.015 μM), Aurora B (0.025 μM), and Aurora C (0.019 μM) .
  • Induction of Mitosis Dysregulation : Treatment with this compound leads to multipolar spindle formation, chromosome misalignment, and polyploidy in tumor cells, resulting in apoptosis .
  • Downregulation of MYCN : In neuroblastoma cell lines with MYCN amplification, this compound significantly reduces MYCN protein levels, contributing to its anti-proliferative effects .

Table 1: IC50 Values of this compound Against Aurora Kinases

Aurora Kinase IC50 Value (μM)
Aurora A0.015
Aurora B0.025
Aurora C0.019

Neuroblastoma

This compound has shown promising results in preclinical models of MYCN-amplified neuroblastoma:

  • In Vitro Studies : The compound inhibited cell proliferation and reduced MYCN protein expression in neuroblastoma cell lines .
  • In Vivo Efficacy : In transgenic mouse models predisposed to neuroblastoma, treatment with this compound resulted in significant tumor growth inhibition .

Other Cancer Types

This compound's efficacy extends beyond neuroblastoma:

  • Colorectal and Ovarian Cancer : Studies indicate potent antiproliferative effects in various solid tumor cell lines, including colorectal and ovarian cancers .
  • Synergistic Effects : Combinations with other agents like gefitinib have demonstrated enhanced anti-cancer efficacy .

Table 2: Growth Inhibition Data Across Cancer Cell Lines

Cell Line GI50 Value (μM)
HCT116 (Colorectal)0.005
HeLa (Cervical)0.047
ORL-48 (Oral Cancer)0.025
ORL-115 (Oral Cancer)0.045

Case Studies and Research Findings

  • Study on Neuroblastoma : A study highlighted that continuous exposure to this compound led to significant induction of apoptosis markers such as BAX and PARP cleavage while downregulating thymidine kinase 1 .
  • Combination Therapy Research : Another investigation demonstrated that this compound synergized effectively with gefitinib and pictilisib in oral cancer cell lines, enhancing its growth inhibition capabilities .
  • Long Non-Coding RNA Expression : Research indicated that this compound could suppress UCA1 expression in triple-negative breast cancer cells, suggesting potential applications beyond traditional solid tumors .

特性

IUPAC Name

3-[[4-[6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31BrN8O/c1-18-15-20(31-36-18)17-33-9-13-35(14-10-33)24-22(27)16-28-26-23(24)29-25(30-26)19-3-5-21(6-4-19)34-11-7-32(2)8-12-34/h3-6,15-16H,7-14,17H2,1-2H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLQCBTXTRCREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)C3=C4C(=NC=C3Br)N=C(N4)C5=CC=C(C=C5)N6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31BrN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648898
Record name 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095382-05-0
Record name 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCT137690
Reactant of Route 2
Reactant of Route 2
CCT137690
Reactant of Route 3
CCT137690
Reactant of Route 4
CCT137690
Reactant of Route 5
Reactant of Route 5
CCT137690
Reactant of Route 6
Reactant of Route 6
CCT137690

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。